molecular formula C17H22FNO4S B2367151 Cyclopentyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide CAS No. 2195937-58-5

Cyclopentyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

Cat. No. B2367151
CAS RN: 2195937-58-5
M. Wt: 355.42
InChI Key: RXAFUDPTRWXOMC-UHFFFAOYSA-N
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Description

“Cyclopentyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide” is a complex organic molecule. It contains a cyclopentyl group, a fluorophenyl group, and a thiazepane ring, which is a seven-membered ring containing one nitrogen and one sulfur atom . The molecule also contains a carboxylate group and two oxygen atoms attached to the thiazepane ring, forming a 1,1-dioxide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the seven-membered thiazepane ring, with the fluorophenyl and cyclopentyl groups attached. The carboxylate group and the 1,1-dioxide would also be key features of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by several factors, including the electron-withdrawing fluorine atom on the phenyl ring, the electron-donating cyclopentyl group, and the polar carboxylate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of the polar carboxylate group, the size and shape of the molecule, and the specific arrangement of its atoms would all play a role .

Scientific Research Applications

Novel Antianxiety Agents

Research on compounds like Ethyl 8-fluoro-6-(4-nitrophenyl)- and ethyl 8-fluoro-6-(3-nitrophenyl)-4 H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate highlights their potential as central benzodiazepine receptor ligands. These compounds showed high affinity for bovine and human CBRs, with particular interest in their partial agonist profile and their utility in animal models of anxiety without typical benzodiazepine side effects (Anzini et al., 2008).

A1 Adenosine Receptor Antagonism

Tritium-labelled compounds, such as 8-cyclopentyl-3-(3-fluoropropyl)-1-[2,3-3H]propylxanthine ([3H]CPFPX), have been synthesized as potent and selective antagonists for the A1 adenosine receptor. This work underlines the importance of such compounds in exploring receptor binding and function, offering potential pathways for therapeutic application (Holschbach et al., 2003).

Antibacterial Activity

A series on fluoronaphthyridines, including compounds with cycloalkylamino groups, demonstrated promising in vitro and in vivo antibacterial activities. This research indicates potential applications in developing new therapeutic agents against bacterial infections (Bouzard et al., 1992).

Molecular Structure Analysis

Studies on compounds like 5-Cyclopentyl-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran have contributed to our understanding of molecular structures through crystallography, revealing interactions that could inform drug design and molecular engineering (Seo et al., 2011).

Safety And Hazards

Without specific toxicity data or safety studies on this compound, it’s difficult to provide detailed information on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate its biological activity, given the biological activities observed for some structurally similar compounds .

properties

IUPAC Name

cyclopentyl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4S/c18-15-8-4-3-7-14(15)16-9-10-19(11-12-24(16,21)22)17(20)23-13-5-1-2-6-13/h3-4,7-8,13,16H,1-2,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAFUDPTRWXOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

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